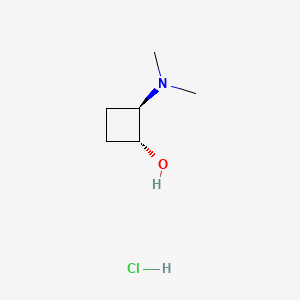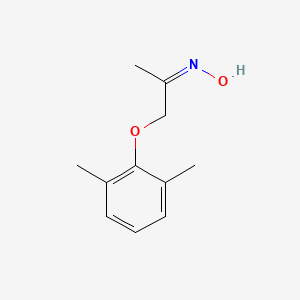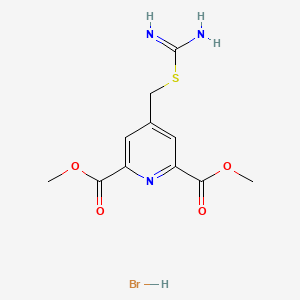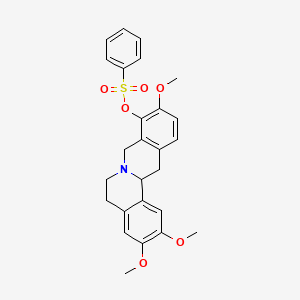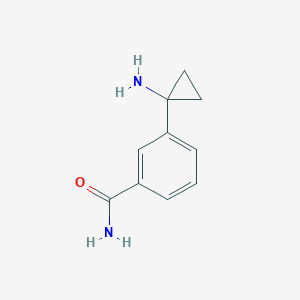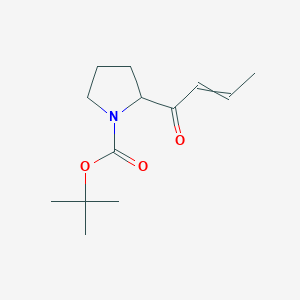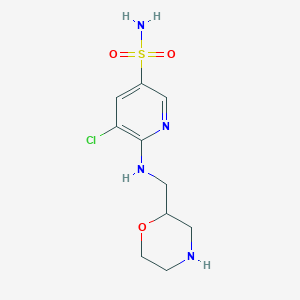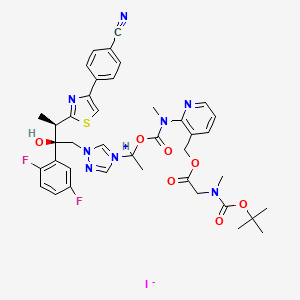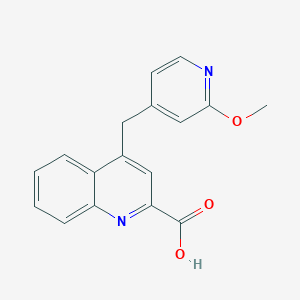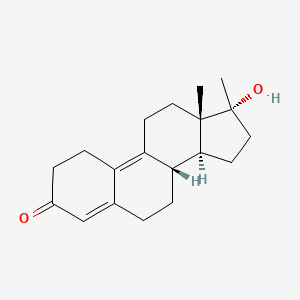
17Beta-Methyldienolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 17Beta-Methyldienolone involves several steps, starting from the base compound, 19-nortestosterone. The synthetic route typically includes:
Alkylation: Introduction of a methyl group at the 17α position.
Diene Formation: Formation of the 4,9-diene structure through specific reaction conditions.
Hydroxylation: Addition of a hydroxyl group at the 17β position.
Industrial production methods often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the industrial synthesis are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
17Beta-Methyldienolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
17Beta-Methyldienolone has several scientific research applications:
Chemistry: Used as a reference compound in the study of anabolic-androgenic steroids.
Biology: Investigated for its effects on muscle growth and development.
Medicine: Studied for potential therapeutic applications, although its use is limited due to its anabolic properties and potential for abuse.
Industry: Utilized in the development of performance-enhancing drugs and in doping research.
Mechanism of Action
The mechanism of action of 17Beta-Methyldienolone involves binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The compound also influences the expression of genes involved in muscle development and metabolism .
Comparison with Similar Compounds
17Beta-Methyldienolone is similar to other anabolic-androgenic steroids such as:
Dienolone: Another potent anabolic steroid with a similar structure.
Ethyldienolone: A derivative with an ethyl group instead of a methyl group at the 17α position.
Metribolone: A more potent anabolic steroid with additional modifications.
Compared to these compounds, this compound is unique due to its specific structural modifications, which confer distinct anabolic properties and metabolic stability .
Properties
Molecular Formula |
C19H26O2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,16-17,21H,3-10H2,1-2H3/t16-,17+,18+,19-/m1/s1 |
InChI Key |
RDJBOAMEIJEKEY-YDZRNGNQSA-N |
Isomeric SMILES |
C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(C)O |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(methoxymethyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13858568.png)
